

Enniatin B1 chemical structure and physicochemical properties

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Compound of Interest

Compound Name: Enniatin B1

Cat. No.: B191170

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Enniatin B1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin B1 is a cyclic hexadepsipeptide mycotoxin belonging to the enniatin family, which are secondary metabolites primarily produced by various species of *Fusarium* fungi.[1][2][3] These compounds are frequently found as contaminants in cereal grains.[4] **Enniatin B1**, like other enniatins, functions as an ionophore, selectively transporting monovalent cations across biological membranes.[1][5] This activity is linked to its wide range of biological effects, including antibiotic, insecticidal, and cytotoxic properties.[6][7] Due to its potential as an anticancer agent and its impact on food safety, **Enniatin B1** is a subject of significant interest in toxicological and pharmacological research.[6] This guide provides a detailed overview of the chemical structure, physicochemical properties, and key experimental methodologies related to **Enniatin B1**.

Chemical Structure

Enniatin B1 is a cyclic molecule composed of three alternating units of N-methyl-L-amino acids and D- α -hydroxyisovaleric acid. Specifically, the structure of **Enniatin B1** consists of two molecules of N-methyl-L-valine and one molecule of N-methyl-L-isoleucine, linked by ester and peptide bonds to three molecules of D- α -hydroxyisovaleric acid.

Below is a 2D representation of the chemical structure of **Enniatin B1**.

Chemical Structure of Enniatin B1

Figure 1. 2D Chemical Structure of Enniatin B1.

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Figure 1. 2D Chemical Structure of **Enniatin B1**.

Physicochemical Properties

A summary of the key physicochemical properties of **Enniatin B1** is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |
|-----------------------|--|--------|
| Identifier | | |
| IUPAC Name | (3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
| CAS Number | 19914-20-6 | |
| Molecular Properties | | |
| Molecular Formula | C ₃₄ H ₅₉ N ₃ O ₉ | [1] |
| Molecular Weight | 653.85 g/mol | [1] |
| Physical Properties | | |
| Melting Point | 178.5 °C | [1] |
| Boiling Point | 833.8 ± 65.0 °C (Predicted) | |
| Density | 1.031 ± 0.06 g/cm ³ (Predicted) | |
| Solubility | | |
| Water | Insoluble | [4] |
| Organic Solvents | Soluble in DMSO, ethanol, methanol, and DMF | [4] |
| Partition Coefficient | | |
| logP | Not experimentally determined. The related compound Enniatin B has a predicted XLogP3 value of 6.5. | |
| Acidity/Basicity | | |

pKa

Not experimentally determined.

The related compound

Enniatin B has a predicted pKa [5]

of -1.08 ± 0.70 .

Experimental Protocols

Quantification of Enniatin B1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the detection and quantification of **Enniatin B1** in various matrices, such as food, feed, and biological fluids.

a. Sample Preparation (Extraction and Clean-up)

The choice of extraction solvent and clean-up procedure depends on the sample matrix. A general workflow is outlined below.

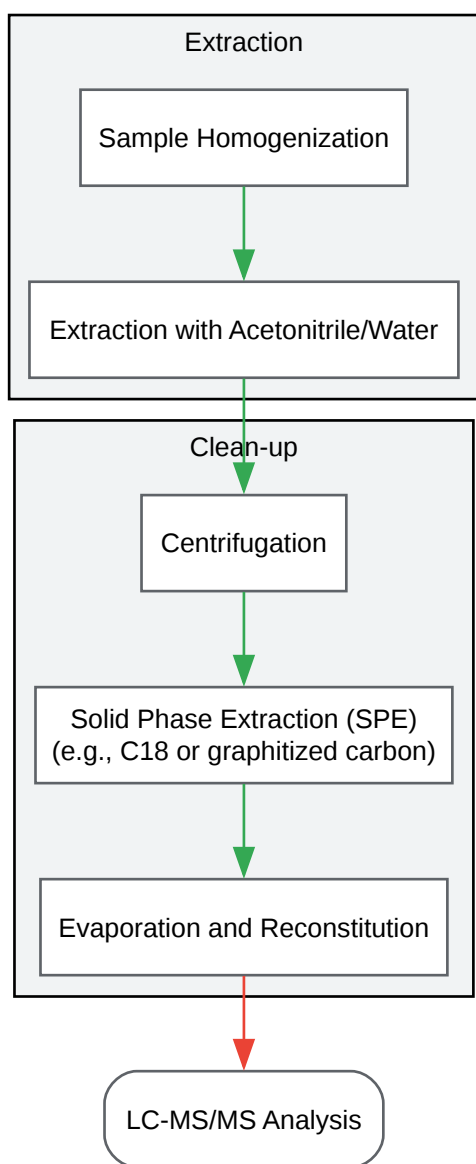


Figure 2. General workflow for Enniatin B1 extraction.

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Figure 2. General workflow for **Enniatin B1** extraction.

b. Chromatographic Conditions

- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.

- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-20 μ L.

c. Mass Spectrometric Conditions

- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
- Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for **Enniatin B1**.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of **Enniatin B1**.

a. Sample Preparation

- A sufficient amount of purified **Enniatin B1** is dissolved in a deuterated solvent (e.g., CDCl_3 or CD_3OD).

b. NMR Experiments

- ^1H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
- ^{13}C NMR: Provides information about the carbon skeleton of the molecule.
- 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the sequence of amino and hydroxy acids and the overall cyclic structure.

Biological Activity and Signaling Pathways

Enniatin B1 exhibits significant biological activities, including cytotoxicity against various cancer cell lines.^[1] Its mechanisms of action are multifaceted, but two key pathways have

been identified: the disruption of the Extracellular signal-regulated kinase (ERK) signaling pathway and the induction of apoptosis.

Disruption of the ERK Signaling Pathway

The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. **Enniatin B1** has been shown to decrease the phosphorylation and activation of ERK (p44/p42), thereby inhibiting cell proliferation.

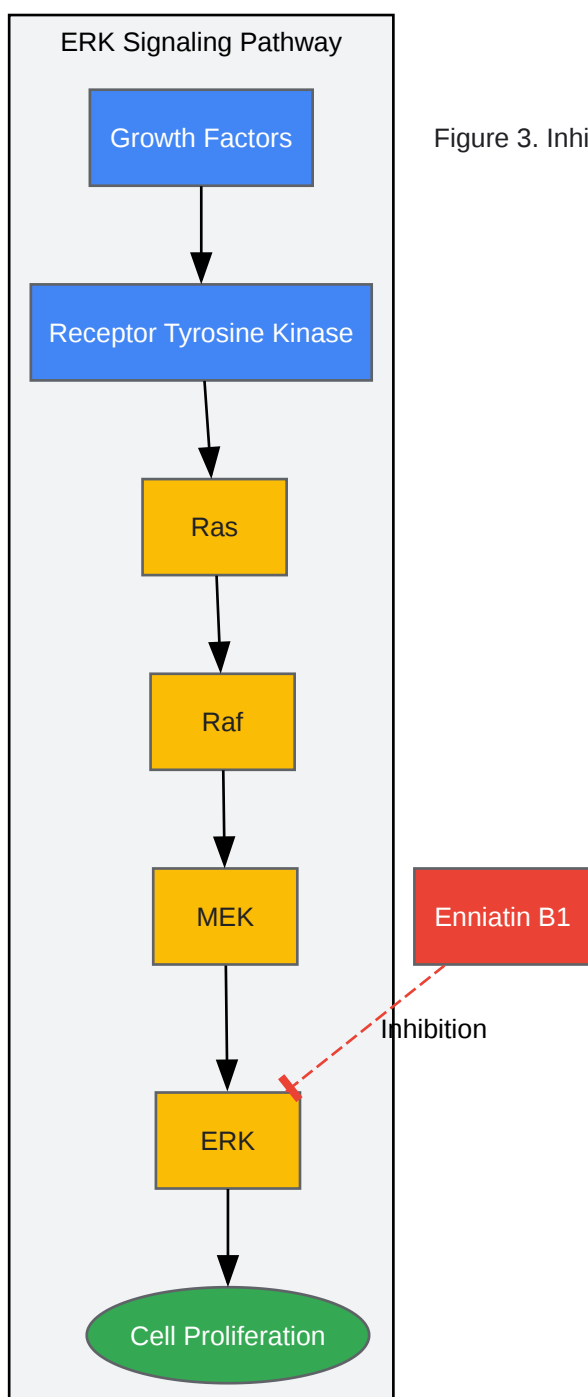


Figure 3. Inhibition of the ERK signaling pathway.

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Figure 3. Inhibition of the ERK signaling pathway.

Induction of Apoptosis

Enniatin B1 can induce programmed cell death, or apoptosis, in cancer cells. This process involves the activation of caspases, a family of proteases that execute the apoptotic program.

Enniatin B1 has been shown to increase the activity of caspase-3 and caspase-9.[1] The induction of apoptosis can be triggered by various cellular stresses, including the disruption of ion homeostasis caused by the ionophoric activity of **Enniatin B1**.

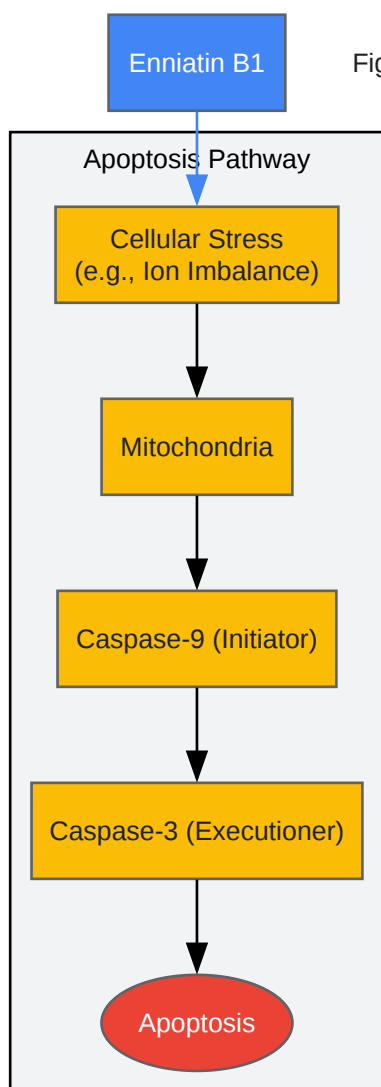


Figure 4. Induction of apoptosis by Enniatin B1.

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Figure 4. Induction of apoptosis by **Enniatin B1**.

Conclusion

Enniatin B1 is a mycotoxin with a well-defined chemical structure and a range of physicochemical properties that underpin its biological activities. Its ability to act as an

ionophore and modulate key cellular signaling pathways, such as the ERK pathway and apoptosis, makes it a molecule of significant interest for both its toxicological implications and its potential therapeutic applications. The experimental protocols outlined in this guide provide a foundation for the accurate detection, quantification, and structural analysis of **Enniatin B1**, which are essential for advancing research in these areas. Further investigation into its in vivo behavior and the full spectrum of its molecular targets will be crucial for a comprehensive understanding of its role in health and disease.

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